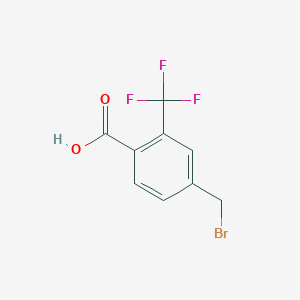
4-Bromomethyl-2-trifluoromethyl-benzoic acid
Cat. No. B8453365
M. Wt: 283.04 g/mol
InChI Key: HVRPRWJXVGBWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08623896B2
Procedure details


A suspension of 4-methyl-2-trifluoromethyl-benzoic acid (commercially available) (20.242 g), N-bromosuccinimide (“NBS”) (19.52 g) and 2,2′-azobis-(2-methylpropanenitrile) (“AIBN”) (0.859 g) in α,α,α-trifluorotoluene (160 ml) was heated to 90° C. for 1.5 hours. The reaction mixture was allowed to cool to ambient temperature and then diluted with ethyl acetate (200 ml) and aqueous hydrochloric acid (1M) (100 ml). The phases were separated and the organic phase was washed with aqueous hydrochloric acid (1M) (100 ml) and brine (150 ml), dried over sodium sulfate and concentrated. The residue was triturated with dichloromethane (40 ml). The solids were isolated by filtration and dried to give 4-bromomethyl-2-trifluoromethyl-benzoic acid (5.01 g) as a white powder. The filtrate was concentrated, re-dissolved in heptane/dichloromethane (1:1) (40 ml) and the dichloromethane slowly evaporated to initiate crystallization. The solids were isolated by filtration, rinsed with pentane and dried to give a second fraction of 4-bromomethyl-2-trifluoromethyl-benzoic acid (7.00 g) as a white powder. 1H-NMR (CDCl3, 400 MHz): 11.5 (br s, 1H), 8.03-7.20 (m, 3H), 4.52 (s, 2H).






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1.[Br:15]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>FC(F)(F)C1C=CC=CC=1.C(OCC)(=O)C.Cl>[Br:15][CH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:11]([F:12])([F:13])[F:14])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
19.52 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0.859 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C1=CC=CC=C1)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with aqueous hydrochloric acid (1M) (100 ml) and brine (150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with dichloromethane (40 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.01 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
